molecular formula C22H23BO3 B6323640 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-70-3

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

Cat. No. B6323640
CAS RN: 2096997-70-3
M. Wt: 346.2 g/mol
InChI Key: VLKPZLCCEDKYCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane (BDN) is an organic compound that has been studied for its potential applications in various scientific fields. It is a borinane-based compound that exhibits unique properties, such as anti-inflammatory, anti-oxidative, and anti-tumor activities. BDN has been studied for its potential use in the synthesis of various organic compounds and as a tool in the study of biochemical and physiological processes.

Scientific Research Applications

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicine. It has been used as a tool to study the biochemical and physiological processes of various organisms, including bacteria, fungi, and plants. It has also been used to study the mechanism of action of various drugs, including anti-inflammatory, anti-oxidative, and anti-tumor drugs.

Mechanism of Action

The mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane is not fully understood. However, it has been proposed that 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. It has also been suggested that 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane may act as an antioxidant and anti-inflammatory agent by scavenging free radicals and inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to have anti-inflammatory, anti-oxidative, and anti-tumor activities. In studies of human cells, 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane has been shown to inhibit the production of inflammatory mediators, such as interleukin-6 and tumor necrosis factor-alpha. It has also been shown to scavenge free radicals and inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is its low toxicity. It has been shown to be non-toxic to human cells and has a low potential for causing adverse effects. However, the use of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane in laboratory experiments is limited by its relatively low solubility in water and its relatively low stability in aqueous solutions.

Future Directions

The potential applications of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane are still being explored. Potential future directions of research include the development of new synthesis methods for 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, the study of the mechanism of action of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, the study of the biochemical and physiological effects of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, and the development of new applications for 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, such as the development of new drugs or the development of new methods for the delivery of drugs.

Synthesis Methods

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane can be synthesized by a variety of methods, including Wittig reaction, Sonogashira coupling, and Suzuki-Miyaura coupling. The Wittig reaction is the most common method for the synthesis of 2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane and involves the use of a phosphonium salt and a triphenylphosphine. The Sonogashira coupling is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an alkynyl halide. The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that involves the coupling of an aryl halide and an arylboronic acid.

properties

IUPAC Name

5,5-dimethyl-2-(5-phenylmethoxynaphthalen-1-yl)-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BO3/c1-22(2)15-25-23(26-16-22)20-12-6-11-19-18(20)10-7-13-21(19)24-14-17-8-4-3-5-9-17/h3-13H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLKPZLCCEDKYCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=C3C=CC=C(C3=CC=C2)OCC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Benzyloxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane

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